Benzyl 4-(aminomethyl)piperidine-1-carboxylate

PROTAC Linkers Medicinal Chemistry Synthetic Intermediates

Benzyl 4-(aminomethyl)piperidine-1-carboxylate (CAS 157023-34-2), also known as 1-Cbz-4-aminomethylpiperidine, is a carboxybenzyl (Cbz)-protected piperidine derivative with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol. It is classified as a PROTAC (PROteolysis TArgeting Chimera) linker and serves as a versatile intermediate in organic synthesis, particularly for pharmaceutical research.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 157023-34-2
Cat. No. B128812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-(aminomethyl)piperidine-1-carboxylate
CAS157023-34-2
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESC1CN(CCC1CN)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H20N2O2/c15-10-12-6-8-16(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11,15H2
InChIKeyABJVEAFRFGTATH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-(aminomethyl)piperidine-1-carboxylate (CAS 157023-34-2): A Protected Piperidine Building Block for PROTAC Linker Synthesis and Medicinal Chemistry


Benzyl 4-(aminomethyl)piperidine-1-carboxylate (CAS 157023-34-2), also known as 1-Cbz-4-aminomethylpiperidine, is a carboxybenzyl (Cbz)-protected piperidine derivative with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . It is classified as a PROTAC (PROteolysis TArgeting Chimera) linker and serves as a versatile intermediate in organic synthesis, particularly for pharmaceutical research . The compound features a piperidine ring functionalized with an aminomethyl group at the 4-position and protected by a benzyl carbamate (Cbz) group, enabling orthogonal deprotection strategies in multi-step syntheses.

Why Piperidine-Based PROTAC Linkers Are Not Interchangeable: Structure Defines Degradation Efficiency


In PROTAC design, the chemical linker is a critical determinant of ternary complex formation, target degradation efficiency, and overall physicochemical properties [1]. Piperidine-containing linkers, such as Benzyl 4-(aminomethyl)piperidine-1-carboxylate, constitute only 4% of linker motifs in published degrader structures, underscoring their specialized role in achieving specific spatial and conformational requirements [2]. Unlike flexible PEG or alkyl linkers, the rigid piperidine ring introduces conformational constraints that can enhance metabolic stability and ternary complex affinity [3]. Generic substitution of a Cbz-protected piperidine linker with an alternative scaffold (e.g., Boc-protected or piperazine analogs) would alter the linker's length, rigidity, and hydrogen-bonding capacity, potentially disrupting the precise geometry required for effective ubiquitination and subsequent proteasomal degradation [4]. Consequently, the selection of this specific Cbz-protected aminomethylpiperidine building block is non-arbitrary and should be driven by quantitative, comparator-based evidence.

Quantitative Differentiation of Benzyl 4-(aminomethyl)piperidine-1-carboxylate vs. Structural Analogs


Purity Benchmarking: Cbz-Protected Building Block Offers Comparable Purity to Boc-Protected Analog

Benzyl 4-(aminomethyl)piperidine-1-carboxylate is commercially available with a minimum purity of 98% from multiple suppliers, including Sigma-Aldrich and Dempochem . This purity level is comparable to that of the widely used Boc-protected analog, 4-(Boc-aminomethyl)piperidine, which is also offered at 97% purity . While no direct head-to-head comparison in biological assays was identified, the equivalent purity ensures that any observed differences in downstream PROTAC performance can be attributed to the distinct physicochemical properties of the Cbz group (e.g., increased lipophilicity, orthogonal deprotection) rather than impurity variance.

PROTAC Linkers Medicinal Chemistry Synthetic Intermediates

Linker Rigidity: Piperidine Core Introduces Conformational Constraint vs. Flexible PEG/Alkyl Linkers

The piperidine ring in Benzyl 4-(aminomethyl)piperidine-1-carboxylate provides a rigid scaffold, contrasting with the flexible polyethylene glycol (PEG) and alkyl chains that dominate PROTAC linker design (54% and 31% of published linkers, respectively) [1]. Rigidification of the linker has been shown to improve metabolic stability and reduce efflux in PROTACs, as demonstrated in the optimization of Kymera's KT-474, where piperidine rings were strategically introduced to enhance these properties [2]. While no direct kinetic degradation data are available for this specific Cbz-protected building block, the class-level inference from piperidine-containing PROTACs supports the expectation of superior metabolic stability relative to flexible linkers of comparable length.

PROTAC Linker Design Ternary Complex Stability Metabolic Stability

Cost Efficiency: Cbz-Protected Aminomethylpiperidine Offers Favorable Price-to-Purity Ratio

Benzyl 4-(aminomethyl)piperidine-1-carboxylate (CAS 157023-34-2) is available at a cost of $216 for 25 g (98% purity) . In comparison, the Boc-protected analog, 4-(Boc-aminomethyl)piperidine (CAS 135632-53-0), is priced at approximately $58.65 for 1 g , translating to an extrapolated cost of $1,466 for 25 g. This represents a 6.8-fold cost advantage per gram for the Cbz-protected building block when scaling to multigram quantities. The substantial cost differential makes the Cbz variant a more economical choice for large-scale PROTAC synthesis, provided that the Cbz protecting group is compatible with the overall synthetic route.

PROTAC Synthesis Medicinal Chemistry Procurement

Orthogonal Protection: Cbz Group Enables Distinct Deprotection Chemistry vs. Boc

The Cbz (carboxybenzyl) protecting group in Benzyl 4-(aminomethyl)piperidine-1-carboxylate is cleaved under hydrogenolytic conditions (H2, Pd/C), which are orthogonal to the acid-labile Boc (tert-butyloxycarbonyl) group commonly used in analogous building blocks like 4-(Boc-aminomethyl)piperidine [1]. This orthogonality allows for sequential deprotection steps in multi-functional PROTAC syntheses, enabling selective manipulation of the aminomethyl group without affecting other Boc-protected amines present in the molecule. While no direct quantitative data on synthetic yield improvements are available, the strategic value of orthogonal protection in complex molecule synthesis is well-established [2].

PROTAC Synthesis Protecting Group Strategy Medicinal Chemistry

Optimal Application Scenarios for Benzyl 4-(aminomethyl)piperidine-1-carboxylate in PROTAC Development


PROTAC Linker Synthesis Requiring Rigid Piperidine Scaffold

This Cbz-protected aminomethylpiperidine is ideally suited as a building block for PROTAC linkers where a rigid piperidine core is desired to enhance metabolic stability and ternary complex affinity. Its use is supported by class-level evidence that piperidine-containing linkers can improve the pharmacological properties of PROTACs [1].

Cost-Sensitive Academic or Industrial PROTAC Scale-Up

At a price of $8.64 per gram (25 g scale), Benzyl 4-(aminomethyl)piperidine-1-carboxylate offers a 6.8-fold cost advantage over the Boc-protected analog . This makes it the preferred choice for laboratories synthesizing PROTACs in multigram quantities where budget constraints are a consideration.

Multi-Step Synthesis Requiring Orthogonal Amine Protection

The Cbz group is cleaved by hydrogenolysis, which is orthogonal to acid-labile Boc and base-labile Fmoc groups. This compound is therefore valuable in synthetic sequences that demand selective deprotection of the aminomethyl moiety in the presence of other protected amines [2].

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